molecular formula C18H17N3O2S B2772923 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide CAS No. 898451-24-6

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide

Cat. No.: B2772923
CAS No.: 898451-24-6
M. Wt: 339.41
InChI Key: YMKDGQCNNNBQCF-UHFFFAOYSA-N
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Description

This compound is known for its potential use in cancer therapy and has been the subject of numerous studies aimed at elucidating its mechanism of action and exploring its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide typically involves the formation of the oxadiazole ring followed by the introduction of the dimethylphenyl and methylsulfanylbenzamide groups. One common method involves the reaction of 2,5-dimethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding hydrazinecarbodithioate. This intermediate is then cyclized with an appropriate acid chloride to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of other heterocyclic compounds.

    Biology: It has shown potential as an antimicrobial and anti-proliferative agent.

    Medicine: The compound is being explored for its anticancer properties, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism by which N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide exerts its effects involves the interaction with specific molecular targets and pathways. For instance, in cancer therapy, the compound has been shown to induce apoptosis in cancer cells by activating certain signaling pathways and inhibiting angiogenesis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and compounds with similar structural motifs, such as:

  • N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfanylbenzamide
  • N-2,5-Dimethylphenylthioureido acid derivatives

Uniqueness

What sets N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide apart is its specific substitution pattern and the presence of both the oxadiazole and methylsulfanylbenzamide groups, which contribute to its unique chemical and biological properties .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c1-11-7-8-12(2)15(9-11)17-20-21-18(23-17)19-16(22)13-5-4-6-14(10-13)24-3/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKDGQCNNNBQCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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